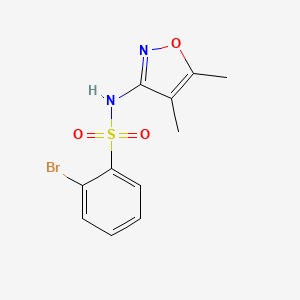

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

Description

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS: 415697-57-3) is a benzenesulfonamide derivative featuring a bromine substituent at the 2-position of the benzene ring and a 4,5-dimethylisoxazole moiety linked via a sulfonamide group. Its molecular formula is C₁₃H₁₅BrN₂O₄S, with a molecular weight of 375.24 g/mol . The compound is synthesized through the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection steps to stabilize the structure .

Properties

IUPAC Name |

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHZMTLXZJYRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-72-4 | |

| Record name | Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide typically involves the reaction between 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-bromobenzenesulfonyl chloride is added to a solution of 3-amino-4,5-dimethylisoxazole in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-Alkylation Reactions

The sulfonamide nitrogen undergoes alkylation under phase-transfer catalysis (PTC) conditions. This reaction is critical for introducing protective groups or modifying the compound’s reactivity.

Example Reaction with Methoxymethyl Chloride

-

Mechanism : The base deprotonates the sulfonamide, enabling nucleophilic attack on Mom-Cl. The phase-transfer catalyst facilitates ion-pair transfer between aqueous and organic phases.

-

Yield : Industrial processes optimize this step for high purity (>95%) .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position of the benzene ring is susceptible to displacement by nucleophiles.

Key Observations :

-

Ammonolysis : Reacts with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) to form aryl amines.

-

Methoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group .

Representative Reaction Pathway :

-

Factors Influencing Reactivity :

-

Electron-withdrawing sulfonamide group activates the ring for NAS.

-

Steric hindrance from the isoxazole moiety may slow kinetics.

-

Hydrolysis of the Sulfonamide Group

The sulfonamide bond undergoes cleavage under acidic or basic conditions, yielding benzenesulfonic acid and the corresponding amine.

Conditions and Products :

| Medium | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acid, reflux | 2-Bromobenzenesulfonic acid + 4,5-Dimethylisoxazol-3-amine |

| Basic (NaOH) | Aqueous NaOH, 80°C | Sodium 2-bromobenzenesulfonate + 4,5-Dimethylisoxazol-3-amine |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling :

-

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Solvent: DME/H₂O or THF.

-

Temperature: 80–100°C.

-

Applications :

Electrophilic Substitution on the Isoxazole Ring

The electron-rich isoxazole ring undergoes electrophilic substitution, though reactions are less common due to steric protection by methyl groups.

Nitration :

-

Requires fuming HNO₃/H₂SO₄ at 0–5°C.

-

Substitution occurs at the 5-position if deactivated.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 468.8 ± 55.0 °C (Predicted) |

| Density | 1.629 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.65 ± 0.40 (Predicted) |

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The structural features of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide suggest it may exhibit similar antimicrobial activity against various pathogens.

In vitro studies indicate that compounds with similar structures can be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

Antitumor Activity

Emerging research indicates that compounds containing isoxazole rings may have antitumor properties. The specific mechanism by which this compound exerts these effects is still under investigation but may involve interactions with various molecular targets within cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating sulfonamides demonstrated that structurally similar compounds effectively inhibited bacterial growth in laboratory settings, supporting the potential use of this compound in clinical applications .

- Antitumor Research : Preliminary findings suggest that isoxazole derivatives can induce apoptosis in cancer cells, highlighting the need for further exploration into the therapeutic potential of this compound against specific cancer types .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antiviral Potential

The azido-containing analog (4-azido-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide) was synthesized for targeting bis-benzimidazole-1,2,3-triazole conjugates, suggesting utility in antiviral drug development, particularly against SARS-CoV-2 .

Cytotoxicity and Enzyme Inhibition

The pyrazole-containing analog 4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide demonstrated potent cytotoxicity (IC₅₀ values in micromolar ranges) and selective inhibition of carbonic anhydrase isoforms hCA IX and XII (Kᵢ = 6.2–95 nM for hCA XII) . The brominated compound’s lack of a pyrazole ring may reduce such activity, but its isoxazole moiety could confer distinct selectivity toward other enzymatic targets.

Physicochemical and Pharmacokinetic Properties

While explicit data on solubility, stability, or pharmacokinetics are absent in the evidence, the bromine atom’s hydrophobicity and electron-withdrawing nature may enhance membrane permeability compared to the azido or hydroxyphenyl groups in analogs . The methoxymethyl-protected derivative (2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide) suggests efforts to improve stability or bioavailability through functional group modifications .

Biological Activity

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, such as the bromo group, isoxazole ring, and sulfonamide moiety, suggest potential for significant biological interactions.

- Molecular Formula : C₁₁H₁₃BrN₂O₂S

- Molecular Weight : 315.21 g/mol

- CAS Number : 195447-72-4

The biological activity of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This leads to a bacteriostatic effect. The presence of the isoxazole ring may enhance interactions with other molecular targets, potentially broadening the compound's biological spectrum.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamides are widely recognized for their effectiveness against a variety of bacterial strains. Preliminary studies on this compound suggest it may possess similar antimicrobial effects due to its structural characteristics.

| Compound | Activity | Tested Strains | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | TBD |

| Sulfanilamide | Antibacterial | Various strains | 50 - 100 |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial activity of several sulfonamide derivatives against common pathogens like E. coli and S. aureus. Results indicated that compounds with similar functional groups exhibited varying degrees of inhibition, suggesting potential for further exploration of this compound in this area.

- Anticancer Screening : In vitro studies on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings support the hypothesis that this compound may also exhibit anticancer properties worth investigating.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection (e.g., using a methoxyethoxy group) and Suzuki coupling for further functionalization . Key intermediates should be characterized via / NMR and LC-MS to confirm regiochemistry and purity. For example, NMR peaks for isoxazole protons typically appear at δ 2.48 ppm (methyl groups) and δ 6.61–7.85 ppm (aromatic protons), as seen in analogous sulfonamide syntheses .

Q. How can solubility and stability of this sulfonamide be experimentally determined for in vitro assays?

- Methodological Answer : Use shake-flask or UV-spectrophotometry methods to measure solubility in DMSO, water, and phosphate buffers. Stability under varying pH (1–10) and temperatures (4–37°C) can be assessed via HPLC-UV monitoring of degradation products over 24–72 hours. Refer to solubility databases for structurally similar 4,5-dimethylisoxazole derivatives (e.g., 4-amino-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide) to estimate trends .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 7.4–8.2 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10–12 ppm, broad).

- LC-MS/HRMS : Confirm molecular ion [M+H] (expected m/z ~385–390 for CHBrNOS) and isotopic pattern for bromine (1:1 ratio for M/M+2).

- FT-IR : Validate sulfonamide S=O stretches (1320–1160 cm) and isoxazole C=N (1600–1500 cm) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding interactions of this sulfonamide?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental NMR data to validate accuracy .

- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Analyze hydrogen bonds with sulfonamide SONH and halogen bonding via bromine .

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles. For example, in analogous compounds, S–N bond lengths are ~1.63 Å, and isoxazole dihedral angles are ~5–10° relative to the benzene ring . Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be troubleshooted?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation of the sulfonamide group (e.g., splitting of NH protons due to slow exchange).

- Impurity Analysis : Use - COSY and HSQC to distinguish genuine signals from byproducts.

- Solvent Effects : Compare DMSO-d vs. CDCl; sulfonamide NH protons may appear only in DMSO due to hydrogen bonding .

Q. What strategies optimize Suzuki coupling yields when functionalizing the bromophenyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.